molecular formula C14H17NO4 B1624844 Methyl 3-(4-methylbenzamido)-4-oxopentanoate CAS No. 496060-65-2

Methyl 3-(4-methylbenzamido)-4-oxopentanoate

Cat. No.: B1624844
CAS No.: 496060-65-2
M. Wt: 263.29 g/mol
InChI Key: RZINTODIHGEBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-methylbenzamido)-4-oxopentanoate is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

496060-65-2

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 3-[(4-methylbenzoyl)amino]-4-oxopentanoate

InChI

InChI=1S/C14H17NO4/c1-9-4-6-11(7-5-9)14(18)15-12(10(2)16)8-13(17)19-3/h4-7,12H,8H2,1-3H3,(H,15,18)

InChI Key

RZINTODIHGEBKN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(CC(=O)OC)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(CC(=O)OC)C(=O)C

sequence

X

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of L-aspartic acid β-methyl ester hydrochloride (250 g, 1.36 mol) in chilled (<5° C.) CH2Cl2 (4 L) was added Et3N (440 g, 4.35 mol) in a steady flow followed by a slow addition of Me3SiCl (324 g, 2.99 mol). The mixture was warmed to 25° C. and stirred for one hour, cooled again (<10° C.), and p-toluoyl chloride (205 g, 1.36 mol) was added dropwise. The mixture was allowed to warm to ambient slowly with stirring for 16 hours. The reaction mixture was then diluted with CH2Cl2 (500 mL) and washed with 1N HCl (500 mL), brine (500 ml), and dried over Na2SO4. The resultant amide product (310 g, 91%), a white solid, was obtained after solvent removal and drying under vacuum. It was then dissolved in pyridine (1.25 L) and DMAP (5 g) was added. Acetic anhydride (840 mL) was added slowly and then the reaction was heated at 90° C. for 2 hours. The cooled solution was poured into 7 L ice water and extracted with 6 L EOM. The organic layer was washed with 2N HCl (3×1 L) and 1N NaOH (1 L), dried over MgSO4 and concentrated to afford the title compound as a white solid (301 g, 93%).
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
440 g
Type
reactant
Reaction Step Two
Quantity
324 g
Type
reactant
Reaction Step Three
Quantity
205 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
4 L
Type
solvent
Reaction Step Six
Name
Yield
91%

Synthesis routes and methods II

Procedure details

To a suspension of L-aspartic acid β-methyl ester hydrochloride (250 g, 1.36 mol) in chilled (<5° C.) CH2Cl2 (4 L) was added Et3N (440 g, 4.35 mol) in a steady flow followed by a slow addition of me3SiCl (324 g, 2.99 mol). The mixture was warmed to 25° C. and stirred for one hour, cooled again (<10° C.), and p-toluoyl chloride (205 g, 1.36 mol) was added dropwise. The mixture was allowed to warm to ambient slowly with stirring for 16 hours. The reaction mixture was then diluted with CH2Cl2 (500 mL) and washed with 1N HCl (500 mL), brine (500 mL), and dried over Na2SO4. The resultant amide product (310 g, 91%), a white solid, was obtained after solvent removal and drying under vacuum. It was then dissolved in pyridine (1.25 L) and DMAP (5 g) was added. Acetic anhydride (840 mL) was added slowly and then the reaction was heated at 90° C. for 2 hours. The cooled solution was poured into 7 L ice water and extracted with 6 L EtOAc. The organic layer was washed with 2N HCl (3×1 L) and 1N NaOH (1 L), dried over MgSO4 and concentrated to afford the title compound as a white solid (301 g, 93%).
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
440 g
Type
reactant
Reaction Step Two
Quantity
205 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
4 L
Type
solvent
Reaction Step Five
Name
Yield
91%

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